3-Aminoimidazolidine-2,4-dione

Description

BenchChem offers high-quality 3-Aminoimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminoimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

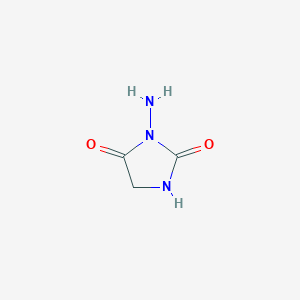

Structure

3D Structure

Properties

IUPAC Name |

3-aminoimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCROTKUJYXYESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392551 | |

| Record name | 3-aminoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19279-78-8 | |

| Record name | 3-aminoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Aminoimidazolidine-2,4-dione and its Derivatives: Core Properties and Therapeutic Potential

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the fundamental properties of this heterocyclic system, with a particular focus on 3-amino-substituted derivatives. While the unsubstituted parent compound, 3-Aminoimidazolidine-2,4-dione, is not extensively characterized in the literature, suggesting potential instability, its substituted analogues are of significant interest. This document will delve into the physicochemical properties, synthesis, and spectroscopic characterization of the hydantoin core and its 3-amino derivatives. Furthermore, it will elucidate the mechanistic basis for their therapeutic applications, particularly in the context of neuroprotection and anti-inflammatory activity, providing researchers and drug development professionals with a comprehensive resource for leveraging this versatile scaffold.

Introduction: The Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its structure offers a unique combination of hydrogen bond donors and acceptors, as well as multiple sites for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1] This versatility has led to the development of a wide range of hydantoin-containing drugs with diverse therapeutic applications, including the anticonvulsant phenytoin, the antibacterial agent nitrofurantoin, and the antiarrhythmic azimilide.[2]

An area of growing interest is the introduction of an amino group at the N-3 position of the hydantoin ring. These 3-amino-hydantoin derivatives have shown promise in various therapeutic areas, notably as neuroprotective and anti-inflammatory agents. This guide will provide a detailed overview of the fundamental characteristics of this important class of compounds.

Physicochemical Properties

The fundamental properties of the imidazolidine-2,4-dione scaffold are crucial for understanding its behavior in biological systems. While data for the unsubstituted 3-aminoimidazolidine-2,4-dione is scarce, the properties of the parent hydantoin ring and its N-substituted derivatives provide valuable insights.

| Property | Value (Imidazolidine-2,4-dione) | Value (Representative N-Substituted Derivatives) | Source(s) |

| Molecular Formula | C₃H₄N₂O₂ | C₁₀H₁₁N₃O₂ (for 3-[4-(methylamino)phenyl]imidazolidine-2,4-dione) | [2] |

| Molecular Weight | 100.08 g/mol | 205.21 g/mol (for 3-[4-(methylamino)phenyl]imidazolidine-2,4-dione) | [1][2] |

| Melting Point | 218-220 °C | Varies with substitution | [1] |

| LogP | -1.69 | 0.8 (for 3-[4-(methylamino)phenyl]imidazolidine-2,4-dione) | [2] |

| Hydrogen Bond Donors | 2 | Varies with substitution | [2] |

| Hydrogen Bond Acceptors | 2 | Varies with substitution | [2] |

| Water Solubility | Slightly soluble | Varies with substitution | [1] |

Expert Insight: The introduction of substituents at the N-3 and C-5 positions dramatically influences the lipophilicity (LogP) and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, the addition of a phenylamino group at N-3 significantly increases the LogP, which can enhance membrane permeability.

Synthesis of 3-Amino-Substituted Imidazolidine-2,4-diones

A robust and efficient synthesis of 3-aminohydantoins is critical for exploring their therapeutic potential. A recently developed two-step method starting from readily available L-amino esters provides a practical route to a variety of these compounds.[3]

Workflow for the Synthesis of 3-Aminohydantoins

Sources

- 1. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-[4-(Methylamino)phenyl]imidazolidine-2,4-dione | C10H11N3O2 | CID 150102363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to the Chemical Structure Elucidation of 3-Aminoimidazolidine-2,4-dione

This guide provides a comprehensive framework for the chemical structure elucidation of 3-aminoimidazolidine-2,4-dione, also known as 3-aminohydantoin. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. It delves into the strategic application of modern spectroscopic and analytical methods, emphasizing the rationale behind each step to ensure a robust and unambiguous structural assignment.

Introduction: The Significance of 3-Aminoimidazolidine-2,4-dione

Imidazolidine-2,4-diones, commonly known as hydantoins, are a pivotal class of heterocyclic compounds in medicinal chemistry. They form the core scaffold of numerous pharmaceuticals with diverse biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. The introduction of an amino group at the N-3 position, yielding 3-aminoimidazolidine-2,4-dione, presents a key modification that can significantly alter the molecule's physicochemical properties and biological target interactions. A precise and confident structural elucidation is, therefore, the foundational cornerstone for any subsequent research and development endeavors.

This guide will navigate the multifaceted process of structural confirmation, beginning with the synthesis of the target compound and proceeding through a logical sequence of analytical techniques.

Part 1: Synthesis of 3-Aminoimidazolidine-2,4-dione

A reliable synthesis is the prerequisite for obtaining a pure sample for structural analysis. Several methods for the synthesis of 3-aminohydantoins have been reported. A modern and efficient approach involves a two-step process starting from α-amino esters[1]. For the unsubstituted 3-aminoimidazolidine-2,4-dione, the synthesis would logically start from a glycine ester.

Proposed Synthetic Pathway

A plausible synthetic route, adapted from established protocols for substituted 3-aminohydantoins, is outlined below[1].

Caption: Proposed synthetic pathway for 3-aminoimidazolidine-2,4-dione.

Detailed Synthetic Protocol

Step 1: Synthesis of Methyl 2-isocyanatoacetate

-

To a solution of glycine methyl ester hydrochloride in an inert solvent (e.g., dichloromethane), add a phosgene equivalent such as triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

The resulting isocyanate is highly reactive and is typically used in the subsequent step without extensive purification.

Step 2: Cyclization to 3-Aminoimidazolidine-2,4-dione

-

The crude methyl 2-isocyanatoacetate is dissolved in a suitable solvent like dimethylformamide (DMF).

-

Hydrazine hydrate is added dropwise at 0 °C.

-

The reaction mixture is then heated to induce cyclization. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, the product is isolated and purified by recrystallization or column chromatography to yield pure 3-aminoimidazolidine-2,4-dione.

Part 2: Spectroscopic and Analytical Characterization

The core of structure elucidation lies in the synergistic interpretation of data from various analytical techniques. The following sections detail the expected outcomes for 3-aminoimidazolidine-2,4-dione.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound, as well as structural insights from its fragmentation pattern.

Expected Data:

| Parameter | Predicted Value |

| Molecular Formula | C₃H₅N₃O₂ |

| Monoisotopic Mass | 115.0382 g/mol |

| Nominal Mass | 115 g/mol |

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming the elemental composition. The experimentally determined exact mass should be within 5 ppm of the theoretical mass of 115.0382 for the molecular ion [M+H]⁺.

Electron Ionization (EI) Fragmentation Pattern: The fragmentation of the hydantoin ring is expected to follow characteristic pathways. Key fragmentation mechanisms for hydantoin derivatives often involve the loss of CO and/or NHCO fragments.

Sources

A Note on Chemical Identification: CAS Number 4096-36-2

An In-depth Technical Guide to 3-Aminoimidazolidine-2,4-dione: A Core Scaffold for Modern Drug Discovery

Disclaimer: This document is intended for research, scientific, and drug development professionals. All protocols and safety information should be cross-validated with institutional guidelines and primary literature.

A critical point of clarification is necessary before proceeding. The CAS (Chemical Abstracts Service) Registry Number 4096-36-2, provided as an identifier for this topic, does not correspond to 3-Aminoimidazolidine-2,4-dione in publicly accessible, authoritative chemical databases. In fact, the similar CAS number 4096-20-2 is definitively assigned to N-Phenylpiperidine , a chemically distinct entity.[1][2][3][4][5]

The target molecule of this guide, 3-Aminoimidazolidine-2,4-dione , also known as 3-Aminohydantoin , is a foundational chemical scaffold. It is often referenced in the literature without a dedicated CAS number, indicating its primary role as a synthetic intermediate rather than a commercial end-product. This guide will, therefore, focus on the chemical entity "3-Aminoimidazolidine-2,4-dione" and its derivatives, proceeding with the chemical name as the primary identifier.

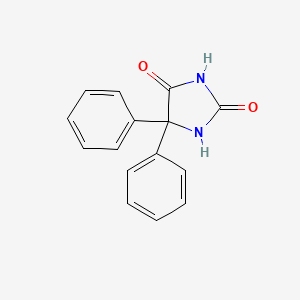

The 3-Aminohydantoin Scaffold: An Overview

The imidazolidine-2,4-dione ring system, commonly known as the hydantoin scaffold, is a privileged structure in medicinal chemistry.[6][7][8][9] Its derivatives form the basis of numerous pharmaceuticals, including the antiepileptic drug phenytoin and the antibacterial agent nitrofurantoin.[6][10] The introduction of an amino group at the N-3 position creates 3-Aminohydantoin , a modification that unlocks unique synthetic and pharmacological potential.

This N-amino functionalization serves as a versatile chemical handle for constructing diverse molecular libraries. More importantly, it imbues the scaffold with distinct biological properties, making 3-aminohydantoin derivatives promising candidates for treating a wide array of diseases, from neurodegenerative disorders to infectious diseases. This guide provides a technical exploration of this understudied yet highly promising scaffold.

Core Physicochemical and Structural Data

While extensive experimental data for the unsubstituted parent compound is sparse, its fundamental properties can be calculated and are summarized below. These values provide a baseline for researchers designing synthetic routes or computational models.

| Property | Value | Source |

| Chemical Name | 3-amino-imidazolidine-2,4-dione | - |

| Synonyms | 3-Aminohydantoin | |

| Molecular Formula | C₃H₅N₃O₂ | |

| Molecular Weight | 115.09 g/mol | |

| Topological Polar Surface Area | 75.4 Ų | Computed |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

| LogP (Computed) | -1.6 to -0.2 | Computed |

| CAS Number | Not Assigned (NA) |

The structure features a planar, five-membered heterocyclic ring containing two carbonyl groups and a reactive exocyclic amino group at the N-3 position. This configuration allows for rigid presentation of substituents and participation in various intermolecular interactions, such as hydrogen bonding, which is critical for binding to biological targets.[11][12]

Synthesis of the 3-Aminohydantoin Core: A Modern Approach

Historically, the synthesis of 3-aminohydantoins has been underdeveloped, limiting their exploration in medicinal chemistry. Recent advancements, however, have provided more efficient and practical protocols. One of the most effective methods involves a two-step process starting from readily available α-amino esters.

This approach avoids hazardous reagents like isocyanates in a one-pot fashion by generating them in situ. The causality behind this choice is rooted in safety and efficiency; α-amino esters are stable, often chiral, and commercially available precursors. Their conversion to an isocyanate intermediate, followed by immediate reaction with a hydrazine, minimizes the handling of toxic and moisture-sensitive isocyanates.

Experimental Protocol: Two-Step Synthesis from L-Amino Esters

This protocol is adapted from the method developed by Bouchnak et al., which provides a robust pathway to various substituted 3-aminohydantoins.

Step 1: Formation of Isocyanate Intermediate

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the starting L-amino ester hydrochloride (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane).

-

Triphosgene Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.33 eq) in the same anhydrous solvent via the dropping funnel over 30 minutes. Causality Note: Triphosgene is a safer, solid substitute for phosgene gas. The slow, cold addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. The resulting solution contains the isocyanate intermediate and is used directly in the next step.

Step 2: Cyclization with Hydrazine

-

Reagent Preparation: In a separate flask, prepare a solution of hydrazine hydrate (1.0 eq), Diisopropylethylamine (DIPEA, 3.0 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.2 eq) in Dimethyl sulfoxide (DMSO). Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated and facilitate the subsequent cyclization. DMAP catalyzes the reaction.

-

Condensation: Cool the hydrazine solution to 0 °C. Slowly add the isocyanate solution from Step 1 to this mixture.

-

Cyclization: After the addition, heat the reaction mixture to 100-120 °C for 30 minutes to 8 hours, depending on the substrate. Causality Note: The thermal energy drives the intramolecular cyclization, where the terminal nitrogen of the hydrazine adduct attacks the ester carbonyl, eliminating the alcohol to form the stable hydantoin ring.

-

Workup & Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final 3-aminohydantoin.

Sources

- 1. 1-Phenylpiperidine | CAS#:4096-20-2 | Chemsrc [chemsrc.com]

- 2. 1-Phenylpiperidine | 4096-20-2 | TCI AMERICA [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. N-Phenylpiperidine [webbook.nist.gov]

- 5. biosynth.com [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl- | C6H10N2O3 | CID 85341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Phenylimidazolidine-2,4-dione | C9H8N2O2 | CID 227930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Furantoin | C8H6N4O5 | CID 4509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 3-Aminoimidazolidine-2,4-dione (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectroscopic Data of 3-Aminoimidazolidine-2,4-dione

Introduction: Elucidating the Structure of a Versatile Heterocycle

3-Aminoimidazolidine-2,4-dione, also known as 3-aminohydantoin, is a heterocyclic compound built upon the hydantoin core. This five-membered ring structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2] The addition of an amino group at the N-3 position introduces a key functional handle for further chemical modification and potentially modulates its biological profile.

As Senior Application Scientists, we often encounter situations where data for a specific novel or rare compound is sparse. In these instances, our expertise lies in leveraging established principles and drawing upon a deep well of data from closely related analogs to build a robust, predictive model of the compound's spectroscopic behavior. This guide is structured from that expert perspective. We will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Aminoimidazolidine-2,4-dione. Our analysis is grounded in authoritative data from substituted hydantoins and fundamental spectroscopic principles, providing a reliable framework for researchers in the field.

Molecular Structure and Spectroscopic Blueprint

To logically deconstruct the spectroscopic data, we must first visualize the molecule's structure and identify its key features.

Caption: Molecular structure and properties of 3-Aminoimidazolidine-2,4-dione.

The structure reveals three distinct proton environments (N1-H, C5-H₂, N3-NH₂) and three unique carbon environments (C2, C4, C5). The key functional groups for IR analysis are the amine (N-H), amide (N-H), and two carbonyl (C=O) groups. This framework will guide our interpretation of the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. We will analyze both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is often preferred for hydantoin derivatives due to its ability to dissolve polar compounds and slow the exchange rate of labile N-H protons, often resulting in sharper signals.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

¹H NMR Spectral Analysis (Predicted)

The proton spectrum is expected to show three main signals corresponding to the methylene protons, the amide proton, and the amino group protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Causality & Field Insights |

| C5-H ₂ | ~3.5 - 4.2 | Singlet (s) | These methylene protons are adjacent to two electron-withdrawing groups (the N1-amide and the C4-carbonyl), causing a significant downfield shift. As they are chemically equivalent, a singlet is expected. |

| N3-NH ₂ | ~5.0 - 6.0 | Broad Singlet (br s) | The amino group protons are attached to a nitrogen, which is less electronegative than oxygen, placing them upfield relative to amide protons. The signal is often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange with trace water in the solvent. |

| N1-H | ~8.5 - 11.0 | Broad Singlet (br s) | This amide proton is part of the hydantoin ring and is deshielded by the adjacent C2 carbonyl group. N-H protons in hydantoin derivatives typically resonate at a high chemical shift.[1][3][4] The signal may be broad due to chemical exchange. |

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C spectrum will provide critical information about the carbon backbone, particularly the carbonyl groups.

| Carbon Assignment | Predicted δ (ppm) | Causality & Field Insights |

| C 5 | ~45 - 55 | The C5 carbon is a methylene group situated between a nitrogen atom and a carbonyl carbon, placing it in the aliphatic region but shifted downfield from a simple alkane. |

| C 4 | ~155 - 160 | Carbonyl carbons are highly deshielded due to the electronegativity of the double-bonded oxygen. In substituted hydantoins, the C4 carbonyl typically appears slightly upfield from the C2 carbonyl.[3] |

| C 2 | ~170 - 175 | This carbonyl carbon is situated between two nitrogen atoms. In analogous hydantoin structures, the C2 carbon is often the most downfield signal, reflecting its unique electronic environment.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum. A background spectrum of the clean ATR crystal should be collected first.

IR Spectral Analysis (Predicted)

The IR spectrum of 3-Aminoimidazolidine-2,4-dione will be dominated by absorptions from the N-H and C=O bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality & Field Insights |

| N-H Stretch (Amine) | 3400 - 3250 | Medium | The N3-amino group should show one or two distinct stretching bands in this region, characteristic of a primary amine. |

| N-H Stretch (Amide) | 3250 - 3100 | Medium-Strong | The N1-H amide stretch typically appears as a strong, and often broad, band due to hydrogen bonding in the solid state.[1] |

| C=O Stretch (Amide) | 1780 - 1700 | Strong | This is the most characteristic region for hydantoins. Two strong, sharp peaks are expected for the asymmetric and symmetric stretching of the C2 and C4 carbonyl groups. The C2=O often appears at a higher frequency than C4=O.[1][3] |

| N-H Bend (Amine) | 1650 - 1580 | Medium | The scissoring vibration of the primary amine group appears in this region, sometimes overlapping with C=O signals. |

| C-N Stretch | 1400 - 1200 | Medium | Vibrations corresponding to the stretching of the carbon-nitrogen bonds within the ring structure. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through analysis of its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Instrumentation: Infuse the sample solution into an ESI-MS instrument (e.g., a Quadrupole Time-of-Flight or Orbitrap mass spectrometer).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.

MS Analysis (Predicted)

-

Molecular Ion: The calculated exact mass of C₃H₅N₃O₂ is 115.0382 g/mol . In positive-ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺ , with an expected m/z of 116.0455 .

-

Fragmentation Pattern: The molecular ion is energetically unstable and can fragment. A logical fragmentation pathway involves the loss of small, stable neutral molecules.

Caption: Predicted major fragmentation pathways for 3-Aminoimidazolidine-2,4-dione.

A primary fragmentation would likely be the loss of isocyanic acid (HNCO) or ammonia (NH₃) from the ring or the amino substituent, respectively. Subsequent loss of carbon monoxide (CO) is also a common fragmentation pathway for carbonyl-containing compounds.[5]

Exemplary Synthesis Protocol

While various methods exist for creating the hydantoin core, modern approaches provide efficient access to N-substituted derivatives. The following protocol is adapted from a recently developed method for the synthesis of 3-aminohydantoins.[6]

Caption: Workflow for the synthesis of 3-aminohydantoins.

-

Isocyanate Formation: The corresponding α-amino ester is reacted with an activating agent like triphosgene in the presence of a non-nucleophilic base to form the isocyanate derivative in situ.

-

Condensation and Cyclization: The isocyanate solution is cooled to 0 °C. To this, hydrazine hydrate (1 equiv.), diisopropylethylamine (DIPEA, 3 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.2 equiv.) are added in a suitable solvent like DMSO.[6]

-

Reaction: The mixture is stirred at 0 °C for 30 minutes and then heated in a sealed vessel to 100 °C for 30-60 minutes.

-

Workup and Purification: After cooling, the reaction mixture is typically purified using column chromatography to isolate the final 3-aminohydantoin product. Spectroscopic analysis (NMR, IR, MS) as described in this guide is then essential to confirm the structure and purity of the synthesized compound.

Conclusion

This guide provides a comprehensive, technically grounded framework for understanding the spectroscopic characteristics of 3-Aminoimidazolidine-2,4-dione. By integrating foundational principles with comparative data from analogous hydantoin structures, we have established a set of expected spectral signatures. The predicted ¹H and ¹³C NMR chemical shifts, key IR absorption frequencies, and plausible mass spectrometry fragmentation patterns serve as a robust reference for any researcher or scientist working with this compound or its derivatives. The successful synthesis and subsequent characterization of novel molecules rely on this predictive and interpretive expertise, ensuring both scientific rigor and the confident advancement of research objectives.

References

-

Bouchnak, H., et al. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from -Amino Esters. Synlett. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Available at: [Link]

-

Camacho, J., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. Available at: [Link]

-

Camacho, J., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. Available at: [Link]

- (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins.

-

El-Gohary, N. S. (2007). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Anales de Química, 103(2), 143-149. Available at: [Link]

-

Radaelli, A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Available at: [Link]

-

Mague, J. T., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. Available at: [Link]

-

Yahyazadeh, A., et al. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 24(11), 4964-4966. Available at: [Link]

-

Zhang, X. FTIR spectrum. UMD. Available at: [Link]

-

El-Gazzar, M. G., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. Available at: [Link]

-

Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Al-Obaidi, A. S. M., et al. (2018). Diagnostic peaks in 1 H-NMR spectra for some synthesized 2-substituted-2,3-dihydro-1H-perimidine. ResearchGate. Available at: [Link]

-

Matijević, M., et al. (2015). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. thieme-connect.com [thieme-connect.com]

Physical and chemical properties of 3-amino substituted hydantoins

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino Substituted Hydantoins

Executive Summary

The hydantoin scaffold, a five-membered heterocyclic ureide, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of an amino group at the N-3 position creates the 3-amino substituted hydantoin subclass, a scaffold of growing interest for its potential in developing novel therapeutics, particularly in the area of neuroprotection.[3] This guide provides a comprehensive technical overview of the essential physical and chemical properties of these compounds. Rather than a simple data sheet, this document serves as a methodological framework, equipping researchers with the foundational knowledge and field-proven protocols required to expertly characterize novel 3-aminohydantoin derivatives. We delve into the causality behind experimental choices, offering insights into how the unique structural features of the 3-amino group influence key drug-like properties, thereby enabling more strategic and efficient drug discovery and development programs.

The Strategic Importance of the 3-Aminohydantoin Scaffold

Hydantoins are privileged structures in drug design due to their synthetic accessibility and diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][4] The parent ring system possesses both hydrogen bond donors (at N-1 and N-3) and acceptors (at C-2 and C-4 carbonyls), allowing for versatile interactions with biological targets.

The strategic placement of an amino group at the N-3 position introduces a critical new vector for chemical modification and biological interaction. This substitution:

-

Introduces a new basic center , fundamentally altering the molecule's ionization profile (pKa) and, consequently, its solubility and interaction with physiological environments.

-

Provides a nucleophilic handle for further derivatization, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.

-

Potentially modulates the metabolic stability of the hydantoin ring.

-

Creates a new hydrogen bond donor , which can be pivotal for enhancing target affinity and specificity.

A recent study highlighted the potential of a 3-amino-5-benzylimidazolidine-2,4-dione derivative (PHAH) in providing neuroprotection in in-vivo models of Parkinson's disease, underscoring the therapeutic promise of this scaffold.[3] Understanding the core physicochemical properties of this class is therefore not an academic exercise, but a prerequisite for translating this promise into clinical reality.

Core Physicochemical Properties: A Methodological Approach

The journey of a drug candidate from bench to bedside is profoundly influenced by its physical properties. Poor aqueous solubility, suboptimal lipophilicity, or unfavorable ionization can terminate development. This section details the key properties and provides authoritative, step-by-step protocols for their determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. While many heterocyclic compounds, including some hydantoins, exhibit low water solubility, the introduction of the ionizable 3-amino group can significantly enhance this property, particularly in the acidic environment of the upper gastrointestinal tract.[2][5]

Causality & Experimental Insight: The solubility of a 3-aminohydantoin will be pH-dependent. At pH values below its pKa, the 3-amino group will be protonated, forming a cationic species that is generally more water-soluble. Conversely, at pH values above the pKa of the N-1 proton, an anionic species will form. Therefore, determining a full pH-solubility profile is more informative than a single measurement in water.

Table 1: Representative Solubility Data for Related Compounds

| Compound | Solvent | Solubility (mg/L) | Temperature (°C) |

| Allantoin | Water | 5,260 | 25 |

| Nitrofurantoin | Water | 190 | 25 |

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method, which measures thermodynamic solubility and is essential for biopharmaceutics classification.

dot

Caption: Workflow for Shake-Flask Solubility Assay.

-

Preparation: Add an excess of the solid 3-aminohydantoin compound to a series of vials containing aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 37 °C for physiological relevance) for an extended period (24-72 hours) to allow the system to reach equilibrium.

-

Sampling & Separation: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension. Immediately separate the solid and liquid phases via centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the resulting supernatant and accurately determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: Equilibrium is confirmed when the measured concentrations from consecutive time points (e.g., 48 and 72 hours) are statistically identical. The final value is reported as the thermodynamic solubility at that specific pH.

Acidity and Basicity (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 3-aminohydantoins, at least two pKa values are of primary interest:

-

pKa1 (Basic): Associated with the protonation of the 3-amino group (R-NH₂ + H⁺ ⇌ R-NH₃⁺).

-

pKa2 (Acidic): Associated with the deprotonation of the N-1 imide proton (N¹-H ⇌ N¹⁻ + H⁺).

Causality & Experimental Insight: The pKa of the 3-amino group will be influenced by the electronic nature of the rest of the molecule but is expected to be in the range of a typical primary amine. The pKa of the N-1 proton is expected to be acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. For comparison, 5-substituted hydantoins have a pKa for the C-5 proton in the range of 8.5-9.5, indicating the overall acidity of the ring system.[7] The N-1 proton is generally the most acidic site on the hydantoin ring itself.

Table 2: Representative pKa Values for Related Structures

| Compound/Functional Group | pKa Value | Comments |

| Hydantoin (N-1 Proton) | ~9.1 | Acidity due to adjacent carbonyls. |

| Typical Primary Amine | ~9-11 | Expected range for the 3-amino group. |

| 5-Substituted Hydantoins (C-5 Proton) | 8.5 - 9.5 | Illustrates ring acidity.[7] |

Protocol 2: pKa Determination by Potentiometric Titration

This method involves monitoring pH changes as a titrant is added, allowing for the precise determination of inflection points corresponding to pKa values.

dot

Caption: Workflow for pKa Determination via Potentiometry.

-

System Calibration: Calibrate a potentiometer and pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Prepare a solution of the 3-aminohydantoin derivative of known concentration (e.g., 1-10 mM) in degassed, deionized water, often with a background electrolyte like KCl to maintain constant ionic strength.

-

Titration: Adjust the initial pH of the solution to an extreme (e.g., pH 2 with HCl) to ensure all basic groups are protonated. Titrate the solution by making small, precise additions of a standardized basic titrant (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue until the pH reaches a plateau at a high value (e.g., pH 12).

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point. This point can be precisely located by finding the maximum of the first derivative of the titration curve (dpH/dV).

Lipophilicity (LogP & LogD)

Lipophilicity, the "greasiness" of a molecule, is a master parameter in drug design, influencing everything from membrane permeability to metabolic clearance and toxicity.[8] It is quantified as the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like 3-aminohydantoins, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant.[9]

Causality & Experimental Insight: According to Lipinski's "Rule of 5," a LogP value below 5 is generally preferred for oral drug candidates.[10] For drugs targeting the central nervous system (CNS), a LogP around 2 is often considered optimal.[8] The 3-amino group, being polar, will generally decrease the LogP compared to a non-substituted hydantoin. However, its protonation state is critical; at pH 7.4, if the pKa of the amino group is high (e.g., >9), it will be predominantly neutral, and its impact on LogD₇.₄ will be less dramatic than if it were fully ionized.

Table 3: General LogP Guidelines in Drug Discovery

| Application | Ideal LogP/LogD Range | Rationale |

| Oral Absorption | < 5 (LogP) | Balances solubility and permeability.[10] |

| CNS Penetration | ~2 (LogP) | Optimal for crossing the blood-brain barrier.[8] |

| Sublingual | > 5 (LogP) | High lipophilicity aids rapid absorption.[8] |

Protocol 3: LogD₇.₄ Determination by HPLC

This protocol describes a common, high-throughput method for estimating lipophilicity by correlating a compound's retention time on a reverse-phase HPLC column with known standards.

dot

Caption: Workflow for LogD Determination by HPLC.

-

System & Calibration: Utilize an HPLC system with a reverse-phase column (e.g., C18). Prepare a mobile phase consisting of a buffer at the desired pH (e.g., PBS at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). Create a calibration curve by injecting a series of standard compounds with well-documented LogP values and plotting their retention times against their LogP.

-

Sample Analysis: Dissolve the 3-aminohydantoin derivative in the mobile phase and inject it onto the calibrated HPLC system under identical conditions.

-

Determination: Record the retention time of the test compound.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the LogD₇.₄ of the 3-aminohydantoin derivative from its measured retention time.

Solid-State Properties & Crystal Structure

The three-dimensional arrangement of molecules in the solid state dictates properties like melting point, stability, and dissolution rate. X-ray crystallography provides the definitive atomic-level structure of a compound.[11]

Causality & Experimental Insight: For 3-aminohydantoins, the interplay of the N-H and C=O groups of the hydantoin ring with the N-3 amino group creates a high potential for extensive hydrogen bonding networks. These interactions are crucial in determining the crystal packing. A detailed structural analysis can reveal the preferred conformation of substituents and the specific intermolecular interactions (e.g., N-H···O, N-H···N) that stabilize the lattice, which is invaluable for understanding polymorphism and for structure-based drug design.[11]

Protocol 4: Single-Crystal X-Ray Diffraction

This protocol provides a generalized workflow for determining the molecular structure of a crystalline 3-aminohydantoin derivative.

dot ```dot graph XRay_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="Synthesize & Purify\nCompound", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Grow Single Crystals\n(slow evaporation, vapor\ndiffusion, cooling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Select & Mount Suitable\nCrystal on Goniometer", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Collect Diffraction Data\n(X-ray Diffractometer)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Solve Structure\n(Direct/Patterson Methods)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Refine Atomic Positions\n& Thermal Parameters", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Validate Structure\n(Geometric Checks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Deposit Data (e.g., CCDC)\n& Report Findings", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Conceptual Flow of Solid-Phase Synthesis.

A potential solid-phase synthesis strategy could involve attaching a suitable hydantoin precursor to a resin, performing the cyclization and 3-amino group introduction on the solid support, and then diversifying the molecule by reacting the 3-amino group with various reagents. The key advantage is that excess reagents and byproducts are simply washed away, greatly simplifying purification. [12][13]After the final synthetic step, the desired product is cleaved from the resin and purified.

Conclusion and Future Directions

3-Amino substituted hydantoins represent a promising scaffold in modern drug discovery, with demonstrated potential in neurodegenerative disease. [3]A thorough understanding and characterization of their core physical and chemical properties are paramount for any successful development program. This guide establishes a comprehensive methodological framework for this characterization. By applying the authoritative protocols for determining solubility, pKa, lipophilicity, and crystal structure, researchers can build the robust data packages needed to advance these compelling molecules. The true value of this scaffold lies in the synthetic tractability of the 3-amino position, which serves as a gateway to vast chemical diversity. Future work should focus on systematically populating the physicochemical property space for this class and correlating these properties with biological activity to build predictive SAR models, thereby accelerating the journey of new 3-aminohydantoin derivatives toward the clinic.

References

-

Ryczek, J. (2002). Synthesis of 3‐Ω‐aminohydantoins. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Bouchnak, H., et al. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydra- zines with Isocyanates Derived from -Amino Esters. Synlett. Available at: [Link]

-

Ben-Amor, A., et al. (2023). 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]

- Wadghane, A. J., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.

-

Wadghane, A. J., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. Available at: [Link]

- Hosokawa, T., et al. (1994). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Chemical & Pharmaceutical Bulletin.

-

Ryczek, J. (2002). Synthesis of 3-Ω-Amino-2-thiohydantoins. ResearchGate. Available at: [Link]

-

Wadghane, A. J., et al. A Review on the Some Biological Activities of the Hydantoin Derivatives. Semantic Scholar. Available at: [Link]

- Al-Mulla, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Letters in Organic Chemistry.

-

Bommarius, A. S., et al. pKa Values for 5-substituted hydantoins up to 100% of the substrate. ResearchGate. Available at: [Link]

- Al-Mulla, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. SN Applied Sciences.

-

Wang, L., et al. (2021). The crystal structure of 3-amino-5-carboxypyridin-1-ium perchlorate monohydrate, C6H9ClN2O7. SciSpace. Available at: [Link]

- Marinov, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy.

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io. Available at: [Link]

- Dudek, G., & Dąbrowska, J. (1975). Infrared and nuclear magnetic resonance absorption and isomerism of 3-aminocrotonic esters. Part II. Journal of the Chemical Society, Perkin Transactions 2.

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

-

Harris, J. U., et al. (1980). Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography: comparison of three programs with particular reference to the glutamic and aspartic derivatives. Analytical Biochemistry. Available at: [Link]

-

Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. ResearchGate. Available at: [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Kujawski, J., et al. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology. Available at: [Link]

-

National Center for Biotechnology Information. Allantoin. PubChem Compound Database. Available at: [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Sundar, C., et al. (2014). Crystal structure of 3-amino-1-propylpyridinium bromide. Acta Crystallographica Section E. Available at: [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

-

Okhrimenko, D., et al. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. Request PDF. Available at: [Link]

-

Kneib-Cordonier, N., et al. (1990). Methods for solid phase peptide synthesis which employ a minimum of instrumentation. International Journal of Peptide and Protein Research. Available at: [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Oregon State University. Available at: [Link]

- Chin, E-Z., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry.

- Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Avcı, D., et al. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark.

-

Gona, S., et al. (2012). Synthesis, chemical and enzymatic hydrolysis, and aqueous solubility of amino acid ester prodrugs of 3-carboranyl thymidine analogs for boron neutron capture therapy of brain tumors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]

-

Howard, J. A. K., et al. (2025). Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzot[1][2]hiazolo[3,2-a]pyridine-4-carboxamide. ResearchGate. Available at: [Link]

-

Okhrimenko, D., et al. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. Semantic Scholar. Available at: [Link]

-

Kašnar-Štampar, M., et al. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. SciSpace. Available at: [Link]

- Al-Masoudi, N. A., et al. (2023).

- Kalinina, I., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceutics.

-

Howard, J. A. K., et al. (2025). Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzot[1][2]hiazolo[3,2-a]pyridine-4-carboxamide. Acta Crystallographica Section E.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on the Some Biological Activities of the Hydantoin Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Synthesis, chemical and enzymatic hydrolysis, and aqueous solubility of amino acid ester prodrugs of 3-carboranyl thymidine analogs for boron neutron capture therapy of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

A Comprehensive Technical Guide to the Biological Activity Screening of 3-Aminoimidazolidine-2,4-dione and its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activities of the 3-Aminoimidazolidine-2,4-dione scaffold. Moving beyond a rigid template, this document is structured to offer a logical and scientifically-grounded workflow, from initial broad-spectrum screening to more focused, mechanism-of-action studies. The methodologies described herein are based on established, validated protocols, ensuring the generation of reliable and reproducible data.

Introduction: The Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, commonly known as hydantoin, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological properties, including anticonvulsant, antiarrhythmic, and antidiabetic effects.[1][2] The unique structural features of the 3-Aminoimidazolidine-2,4-dione core, specifically the presence of an amino group at the N-3 position, offer a versatile point for chemical modification, allowing for the creation of diverse chemical libraries. This guide outlines a tiered strategy to efficiently screen these compounds and identify promising lead candidates for further development.

Section 1: Synthesis of the 3-Aminoimidazolidine-2,4-dione Core

A foundational step in any screening campaign is the availability of the core compound. While numerous synthetic routes to substituted imidazolidine-2,4-diones exist, a general approach to the 3-amino variant often involves the cyclization of an appropriate precursor. For instance, the reaction of an α-amino acid with an isocyanate can yield a hydantoin, and subsequent modifications can introduce the 3-amino group. Researchers can find detailed synthetic procedures in the chemical literature.[2]

Section 2: A Tiered Strategy for Biological Activity Screening

A logical, tiered approach is essential for the efficient screening of a novel compound library. This strategy allows for the rapid identification of general bioactivity in primary screens, followed by more resource-intensive and specific assays in subsequent tiers for promising candidates.

Caption: Potential mechanisms of action for anticonvulsant compounds.

3.1 Enzyme Inhibition Assays

The imidazolidine-2,4-dione scaffold has been explored for its inhibitory activity against various enzymes. For instance, derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes, and Lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases. [3][4]If the screening goals include these therapeutic areas, specific enzyme inhibition assays should be conducted.

3.2 Ion Channel Binding Assays

For compounds showing significant anticonvulsant activity, investigating their interaction with neuronal voltage-gated sodium and calcium channels is a logical next step, as many antiepileptic drugs exert their effects through these channels. [5]This can be achieved through radioligand binding assays or electrophysiological studies.

Section 3: Data Interpretation and Presentation

Table 1: Example Data Presentation for Antimicrobial Screening

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 3-AA-Imi-01 | >128 | 64 | >128 |

| 3-AA-Imi-02 | 16 | 32 | 64 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Table 2: Example Data Presentation for Anticonvulsant Screening

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6 Hz ED50 (mg/kg) |

| 3-AA-Imi-03 | 25.5 | >100 | 15.2 |

| 3-AA-Imi-04 | >100 | 45.8 | >100 |

| Phenytoin | 9.5 | Inactive | 22.1 |

| Levetiracetam | Inactive | 49.3 | 12.5 |

Section 4: Conclusion and Future Directions

The 3-Aminoimidazolidine-2,4-dione scaffold presents a promising starting point for the discovery of novel therapeutic agents. The tiered screening strategy outlined in this guide provides a robust and efficient pathway for identifying and characterizing the biological activities of its derivatives. Compounds that demonstrate potent and selective activity in these assays, particularly in the anticonvulsant models, should be prioritized for further optimization through medicinal chemistry efforts and more in-depth mechanistic studies, ultimately paving the way for the development of new and effective drugs.

References

- Balaji P, Saravanan G, Dhanapal SS, Srinivasan R, Devi R, Jothilakshmi R, Kumar MV, Rajaganapathy K. In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs-An Overview. Journal of Advanced Zoology. 2023 Sep 4;44.

-

Slideshare. Screening models of antiepileptic and nootropic drugs. Available from: [Link].

- Cheng X, Sun S, Zhang H, Dong W, Liu G, Wang R, Xu W. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy. 2011;30(6):1101-5.

-

ResearchGate. Biologically active natural imidazolidin-2,4-dione. Available from: [Link].

-

PubMed. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. Available from: [Link].

- Mostafa AA, Al-Rahmah AN, Kumar RS, Manilal A, Idhayadhulla A. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-Thioxoimidazolidin-4-one Derivatives as Anticoagulant and Anticancer Agents. International Journal of Pharmacology. 2016;12(3):290-303.

-

International Journal of Pharmaceutical Investigation. Synthesis and Anti-convulsant Activity of 1-[3-(4-Amin ophenyl)-3-Oxopropanoyl]- 5,5-Diphenyl imidazolidine -2,4-Dione and its D. Available from: [Link].

-

PubMed Central. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link].

-

ResearchGate. Virtual Screening Applications in the Search of Novel Antiepileptic Drug Candidates. Available from: [Link].

-

Frontiers in Neurology. Toward the use of novel alternative methods in epilepsy modeling and drug discovery. Available from: [Link].

-

ResearchGate. (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link].

-

PubMed. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Available from: [Link].

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES. Available from: [Link].

-

PubMed. Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. Available from: [Link].

-

PubMed Central. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Available from: [Link].

-

The Screening models for antiepileptic drugs: A Review. Available from: [Link].

-

Semantic Scholar. THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Available from: [Link].

-

PubMed. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Available from: [Link].

-

MDPI. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Available from: [Link].

-

PubMed Central. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Available from: [Link].

-

PubMed. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Available from: [Link].

-

PubMed Central. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Available from: [Link].

-

Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Available from: [Link].

-

MDPI. Mechanism of Action of Thiazolidin-2,4-dione. Available from: [Link].

-

ResearchGate. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Available from: [Link].

Sources

- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico First: A Technical Guide to Predicting the Properties of 3-Aminoimidazolidine-2,4-dione

Abstract

In the modern drug discovery landscape, the "fail fast, fail cheap" paradigm has been superseded by a more proactive "predict first, test smarter" approach. In silico methodologies are at the vanguard of this transformation, offering a rapid, cost-effective, and increasingly accurate means of characterizing novel chemical entities long before they are synthesized. This technical guide provides a comprehensive, in-depth exploration of the in silico prediction of physicochemical, pharmacokinetic (ADMET), and potential bioactivity properties of 3-Aminoimidazolidine-2,4-dione, a heterocyclic scaffold of medicinal interest. As a Senior Application Scientist, this document is crafted not merely as a list of protocols, but as a narrative of scientific reasoning, elucidating the causality behind each methodological choice. Every protocol is designed as a self-validating system, grounded in authoritative scientific principles and supported by comprehensive citations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development efforts.

Introduction: The Rationale for a Computational Approach

The imidazolidine-2,4-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antidiabetic, antimicrobial, and anticancer properties.[1][2][3][4][5][6] 3-Aminoimidazolidine-2,4-dione, as a functionalized analog, presents a unique set of properties that warrant investigation. A traditional discovery pipeline would involve the synthesis of the molecule followed by a battery of in vitro and in vivo experiments, a process that is both time-consuming and resource-intensive.

An in silico-first approach inverts this paradigm. By constructing a computational model of the molecule, we can predict a wide array of its characteristics, from fundamental physicochemical properties to its likely behavior within a biological system. This allows for the early identification of potential liabilities, informs the design of more targeted and efficient experiments, and ultimately increases the probability of success in the drug discovery process. The core principle is to utilize the wealth of existing biological and chemical data to train algorithms that can make accurate predictions about new molecules.[7]

This guide will navigate the reader through a structured workflow for the in silico characterization of 3-Aminoimidazolidine-2,4-dione, encompassing three key domains:

-

Physicochemical Property Prediction: Understanding the fundamental chemical characteristics that govern a molecule's behavior.

-

ADMET Profiling: Assessing the pharmacokinetic and safety profile of the molecule.

-

Potential Bioactivity Screening: Exploring the likely biological targets and therapeutic applications.

For each domain, we will delve into the theoretical underpinnings of the predictive methods, provide detailed, step-by-step protocols using freely accessible, web-based tools, and discuss the interpretation of the generated data. The emphasis throughout will be on not just the "how," but the "why," empowering the reader to apply these principles to their own research endeavors.

Foundational Steps: Molecular Representation

Before any predictions can be made, the molecule must be represented in a format that computational tools can understand. The most common and versatile format for this is the Simplified Molecular Input Line Entry System (SMILES).

Canonical SMILES for 3-Aminoimidazolidine-2,4-dione: O=C1CNC(=O)N1N

This string of characters unambiguously represents the two-dimensional structure of the molecule and will serve as the primary input for the predictive tools discussed in this guide.

Physicochemical Property Prediction: The Building Blocks of Behavior

A molecule's physicochemical properties are the foundation upon which its pharmacokinetic and pharmacodynamic profiles are built. These properties dictate how a molecule will behave in different environments, such as the aqueous environment of the bloodstream or the lipid environment of a cell membrane.

The "Why": Causality in Physicochemical Predictions

Predicting physicochemical properties is not merely an academic exercise. These parameters are critical for early-stage drug development for several reasons:

-

Solubility (LogS): A drug must be in solution to be absorbed and distributed throughout the body. Poor aqueous solubility is a major reason for the failure of promising drug candidates.[8]

-

Lipophilicity (LogP): This parameter describes the balance between a molecule's affinity for a lipid versus an aqueous environment. It is a key determinant of a molecule's ability to cross cell membranes and its potential for off-target binding.[8]

-

Topological Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's ability to permeate cell membranes. Higher TPSA values are generally associated with poorer membrane permeability.

-

Molecular Weight (MW): While not a direct measure of activity, molecular weight is a key component of "drug-likeness" rules, such as Lipinski's Rule of Five, which provide a general guide for oral bioavailability.

Experimental Protocol: Physicochemical Property Prediction using SwissADME

SwissADME is a powerful and user-friendly web-based tool for predicting a wide range of physicochemical and pharmacokinetic properties.[9]

Step-by-Step Methodology:

-

Navigate to the SwissADME website: Access the tool at ]">http://www.swissadme.ch.[9]

-

Input the Molecule: In the input field, paste the SMILES string for 3-Aminoimidazolidine-2,4-dione: O=C1CNC(=O)N1N.

-

Initiate Prediction: Click the "Run" button to start the calculation.

-

Data Extraction: The results page will display a comprehensive set of predicted properties. For this section, focus on the "Physicochemical Properties" and "Lipophilicity" tables.

Data Presentation and Interpretation

The predicted physicochemical properties for 3-Aminoimidazolidine-2,4-dione are summarized in the table below.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 115.09 g/mol | Well within the range for small molecule drugs. |

| LogP (iLOGP) | -1.75 | The negative value indicates that the molecule is hydrophilic (water-loving). |

| LogS (ESOL) | -0.68 | Predicted to be soluble in water. |

| TPSA | 84.19 Ų | Suggests good potential for membrane permeability. |

| H-bond Donors | 3 | |

| H-bond Acceptors | 3 |

Interpretation: The in silico analysis suggests that 3-Aminoimidazolidine-2,4-dione has a favorable physicochemical profile for a potential drug candidate. Its low molecular weight, high water solubility, and moderate TPSA are all desirable characteristics. The hydrophilic nature (negative LogP) suggests that it is more likely to be found in aqueous environments within the body.

ADMET Profiling: Predicting the Fate of a Molecule in the Body

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in drug discovery. A molecule with excellent potency at its target is of little use if it is not absorbed, is rapidly metabolized, or is toxic to the body. In silico ADMET prediction allows for the early identification of potential liabilities, enabling medicinal chemists to modify the molecule to improve its pharmacokinetic and safety profile.[10][11][12]

The "Why": The Importance of Early ADMET Assessment

-

Absorption: For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first hurdle. Poor GI absorption is a common cause of low bioavailability.

-

Distribution: Once absorbed, a drug is distributed throughout the body. Understanding its volume of distribution (VDss) and its ability to cross the blood-brain barrier (BBB) is crucial for predicting its efficacy and potential side effects.

-

Metabolism: The body's metabolic enzymes, particularly the cytochrome P450 (CYP) family, can modify drugs, leading to their inactivation and excretion. Inhibition of these enzymes can lead to drug-drug interactions.

-

Excretion: The rate and route of a drug's excretion from the body determine its duration of action.

-

Toxicity: Early prediction of potential toxicities, such as mutagenicity (AMES toxicity) and cardiotoxicity (hERG inhibition), is essential for ensuring patient safety.

Experimental Protocol: ADMET Prediction using pkCSM

pkCSM is a web-based tool that uses graph-based signatures to predict a wide range of ADMET properties.

Step-by-Step Methodology:

-

Navigate to the pkCSM website: Access the tool at [Link]]

-

Input the Molecule: Paste the SMILES string for 3-Aminoimidazolidine-2,4-dione (O=C1CNC(=O)N1N) into the input field.

-

Select Predictions: For a comprehensive profile, select the "All" predictions option.

-

Submit the Job: Click the "Predict" button to initiate the calculations.

-

Data Collation: The results will be presented in a series of tables corresponding to the different ADMET categories.

Data Presentation and Interpretation

The predicted ADMET properties for 3-Aminoimidazolidine-2,4-dione are summarized in the tables below.

Absorption

| Property | Predicted Value | Interpretation |

| Water Solubility (log mol/L) | -0.681 | Good water solubility, consistent with the SwissADME prediction. |

| Caco-2 Permeability (log Papp) | -1.533 | Predicted to have low permeability across the intestinal wall. |

| Intestinal Absorption (Human) | 49.349 % | Moderate intestinal absorption is predicted. |

| P-glycoprotein Substrate | No | Not predicted to be a substrate of this major efflux pump. |

Distribution

| Property | Predicted Value | Interpretation |

| VDss (human) (log L/kg) | -0.852 | Low volume of distribution, suggesting it will primarily remain in the bloodstream. |

| Fraction Unbound (human) | 0.654 | A significant fraction of the drug is predicted to be free in the plasma. |

| BBB Permeability (logBB) | -1.895 | Not predicted to cross the blood-brain barrier. |

| CNS Permeability (logPS) | -3.076 | Not predicted to penetrate the central nervous system. |

Metabolism

| Property | Predicted Value | Interpretation |

| CYP2D6 Substrate | No | Not predicted to be metabolized by this major drug-metabolizing enzyme. |

| CYP3A4 Substrate | No | Not predicted to be metabolized by this major drug-metabolizing enzyme. |

| CYP1A2 Inhibitor | No | |

| CYP2C19 Inhibitor | No | |

| CYP2C9 Inhibitor | No | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No |

Excretion

| Property | Predicted Value | Interpretation |

| Total Clearance (log ml/min/kg) | 0.533 | |

| Renal OCT2 Substrate | No | Not predicted to be a substrate for this renal transporter. |

Toxicity

| Property | Predicted Value | Interpretation |

| AMES Toxicity | No | Not predicted to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Hepatotoxicity | No | Not predicted to be toxic to the liver. |

| Skin Sensitisation | No |

Interpretation of ADMET Profile: The in silico ADMET profile of 3-Aminoimidazolidine-2,4-dione reveals a mixed but generally favorable picture. The molecule's good water solubility and lack of interaction with P-glycoprotein are positive attributes for absorption. However, its predicted low Caco-2 permeability and moderate intestinal absorption may indicate that oral bioavailability could be a challenge. The low volume of distribution and inability to cross the BBB suggest that its effects will be confined to the periphery. The clean metabolism and toxicity profiles are highly encouraging, with no predicted interactions with major CYP enzymes or flags for common toxicities.

Potential Bioactivity Screening: Unveiling Therapeutic Promise

With a solid understanding of the molecule's physicochemical and pharmacokinetic properties, the next logical step is to explore its potential biological activity. In silico bioactivity prediction can be approached from two main angles:

-

Ligand-based methods: These methods compare the new molecule to a database of known active molecules, assuming that structurally similar molecules will have similar biological activities.[13]

-

Structure-based methods: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict how well the new molecule will bind to it.

For an initial screening of a novel scaffold like 3-Aminoimidazolidine-2,4-dione, ligand-based approaches are often a good starting point as they do not require a pre-defined hypothesis about its biological target.

The "Why": The Rationale for Computational Bioactivity Screening

-

Hypothesis Generation: In silico screening can generate hypotheses about the potential therapeutic applications of a new molecule, which can then be tested experimentally.

-

Target Identification: These methods can help to identify the most likely biological targets for a new molecule, focusing subsequent experimental efforts.

-

Off-target Prediction: By screening against a wide range of targets, potential off-target effects that could lead to side effects can be identified early in the discovery process.

Experimental Protocol: Bioactivity Prediction using SwissTargetPrediction

SwissTargetPrediction is a web-based tool that predicts the most likely protein targets of a small molecule based on the principle of chemical similarity.

Step-by-Step Methodology:

-

Navigate to the SwissTargetPrediction website: Access the tool via the SwissADME results page or directly at [Link].

-

Input the Molecule: If accessing directly, paste the SMILES string for 3-Aminoimidazolidine-2,4-dione.

-